molecular formula C5HCl2F3N2 B3092918 2,3-Dichloro-5-(trifluoromethyl)pyrazine CAS No. 1238230-17-5

2,3-Dichloro-5-(trifluoromethyl)pyrazine

Cat. No.: B3092918
CAS No.: 1238230-17-5
M. Wt: 216.97 g/mol
InChI Key: QISCHXLTPQIMCO-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-(trifluoromethyl)pyrazine is a chemical compound with the molecular formula C6H2Cl2F3N It is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyrazine typically involves the chlorination and fluorination of precursor compounds. One common method involves the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another approach includes the palladium-catalyzed monoalkoxycarbonylation of 2,3-dichloro-5-(trifluoromethyl)pyridine .

Industrial Production Methods

Industrial production of this compound often relies on large-scale chemical processes that ensure high yield and purity. These methods typically involve the use of advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-(trifluoromethyl)pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts, alkoxycarbonylation agents, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed monoalkoxycarbonylation can yield alkoxycarbonylated derivatives .

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-(trifluoromethyl)pyrazine involves its interaction with specific molecular targets and pathways. The unique physicochemical properties of the fluorine and chlorine atoms contribute to its biological activities. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2,6-Dichloro-4-(trifluoromethyl)pyridine
  • Pentachloropyridine

Uniqueness

2,3-Dichloro-5-(trifluoromethyl)pyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2,3-dichloro-5-(trifluoromethyl)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2F3N2/c6-3-4(7)12-2(1-11-3)5(8,9)10/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISCHXLTPQIMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301277502
Record name 2,3-Dichloro-5-(trifluoromethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301277502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1238230-17-5
Record name 2,3-Dichloro-5-(trifluoromethyl)pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1238230-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-5-(trifluoromethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301277502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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